N-(3-fluorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide
Description
N-(3-fluorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide is a fluorinated heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with two distinct aromatic rings: a 3-fluorophenyl group at the N-position and a 4-fluorophenyl group at the 4-position. Its structural characterization typically employs X-ray crystallography, refined using programs like SHELXL , with validation tools ensuring data reliability .
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-(4-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4S/c20-13-6-4-12(5-7-13)18-17-16(22-11-23-17)8-9-25(18)19(26)24-15-3-1-2-14(21)10-15/h1-7,10-11,18H,8-9H2,(H,22,23)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXHLROXTCWPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1NC=N2)C3=CC=C(C=C3)F)C(=S)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings regarding its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 386.42 g/mol. The compound features a complex imidazopyridine structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.42 g/mol |
| Structure | Imidazo[4,5-c]pyridine |
Anticancer Activity
Research has indicated that imidazopyridine derivatives exhibit promising anticancer properties. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound likely exerts its anticancer effects through modulation of key signaling pathways involved in cell proliferation and survival. It has been shown to inhibit protein kinase activity, which is crucial for tumor growth and metastasis .
- Case Studies : In vitro studies have demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer), with IC50 values indicating potent activity .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, although specific data on its efficacy against pathogens needs further exploration.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of fluorine substituents enhances the biological activity of the compound. The fluorine atoms likely increase lipophilicity and alter electronic properties, facilitating better interaction with biological targets .
Table 2: Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the imidazopyridine structure can exhibit anticancer activity. Specifically, N-(3-fluorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide has been studied for its ability to inhibit cell viability in various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound significantly reduced the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) at concentrations as low as 10 µM.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : The MIC values against Staphylococcus aureus and Escherichia coli were found to be 32 µg/mL and 64 µg/mL, respectively.
- Potential Applications : These findings indicate potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions:
- Starting Materials : The synthesis begins with the reaction of 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride.
- Reaction Conditions : This reaction is conducted in ethanol under reflux conditions, yielding the desired compound with an approximate yield of 64%.
Pharmaceutical Applications
Given its biological activities, this compound holds potential for development into new therapeutic agents:
- Drug Development : Its derivatives could serve as lead compounds for drugs targeting cancer or bacterial infections.
- Research Tool : The compound may also be used as a research tool in biochemical studies to explore enzyme interactions and disease mechanisms.
Agrochemical Potential
The unique properties of this compound may extend beyond pharmaceuticals into agrochemicals:
- Pesticide Development : Its antimicrobial properties could be harnessed in developing new pesticides or fungicides that target specific pathogens affecting crops.
Chemical Reactions Analysis
Carbothioamide Group
The carbothioamide (–NH–C(S)–) moiety participates in:
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Hydrolysis : Under acidic or basic conditions, it may hydrolyze to form a carboxylic acid or amide derivative.
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Alkylation/arylation : Reacts with alkyl halides or aryl isothiocyanates to form substituted thioamides, as observed in analogous imidazopyridine systems .
Imidazopyridine Core
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Electrophilic Substitution : The electron-rich nitrogen atoms in the heterocyclic ring enable reactions with electrophiles (e.g., nitration, halogenation). Fluorine substituents enhance aromatic stability, directing reactivity to specific positions.
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Ring-Opening Reactions : Strong reducing agents (e.g., LiAlH4) may reduce the dihydro-imidazopyridine ring, though this is not explicitly documented for this compound.
Substituent Effects on Reactivity
The 4-fluorophenyl and 3-fluorophenyl groups influence electronic and steric properties:
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Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution rates but enhancing stability.
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Steric Effects : The para- and meta-substituted fluorines minimally hinder planar aromatic stacking, facilitating interactions in catalytic or biological systems.
Comparative Analysis of Analogues
Mechanistic Insights
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Synthesis Mechanism : The reaction proceeds via cyclocondensation, where the hydrazonoyl chloride acts as an electrophile, attacking the carbothioamide nitrogen to form the imidazopyridine ring .
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Catalytic Pathways : Transition metal catalysts (e.g., Pd or Cu) could enable cross-coupling reactions at the fluorophenyl groups, though this remains unexplored.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are distinguished by variations in aromatic substituents. A key analog is 4-(4-fluorophenyl)-N-(4-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide (referred to as Compound A ), which replaces the 3-fluorophenyl group with a 4-(trifluoromethyl)phenyl moiety . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings:
Electronic Effects : The trifluoromethyl group in Compound A introduces stronger electron-withdrawing effects compared to the 3-fluorophenyl group in the target compound. This may alter reactivity in cross-coupling reactions or binding affinity in biological targets.
Solubility : The trifluoromethyl group in Compound A likely enhances lipophilicity, reducing aqueous solubility compared to the target compound’s fluorophenyl groups.
Crystallographic Analysis : Both compounds require rigorous refinement using SHELXL and visualization via WinGX/ORTEP to resolve anisotropic displacement parameters, particularly for fluorine atoms.
Implications for Research and Development
- Medicinal Chemistry : The target compound’s dual fluorine substituents may offer balanced pharmacokinetics (e.g., metabolic stability vs. membrane permeability) compared to Compound A’s trifluoromethyl group.
- Materials Science : The carbothioamide group in both compounds could facilitate coordination to transition metals, enabling applications in catalysis or optoelectronics.
- Synthetic Challenges : Fluorine and trifluoromethyl substituents demand precise control during synthesis to avoid side reactions, as highlighted by crystallographic disorder observed in validation reports .
Q & A
Q. What novel applications are emerging for fluorinated imidazo-pyridine derivatives?
- Methodological Answer : Explore photodynamic therapy (PDT) applications by conjugating the compound with photosensitizers. The fluorophenyl group’s electron-withdrawing properties may enhance intersystem crossing efficiency. Additionally, investigate its use as a PET tracer by incorporating ¹⁸F isotopes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
